4-[(Tert-butoxy)carbonyl]-1,4-oxazepane-7-carboxylic acid
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Overview
Description
4-[(Tert-butoxy)carbonyl]-1,4-oxazepane-7-carboxylic acid is a chemical compound that belongs to the class of oxazepanes. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxy)carbonyl]-1,4-oxazepane-7-carboxylic acid typically involves the protection of amine groups using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under different temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butoxy)carbonyl]-1,4-oxazepane-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Strong acids like trifluoroacetic acid and hydrochloric acid are used for Boc deprotection.
Substitution: Reagents such as aluminum chloride and trimethylsilyl iodide are used for selective cleavage of the Boc group.
Major Products Formed
The major products formed from these reactions include the deprotected amine, various oxides, and substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Tert-butoxy)carbonyl]-1,4-oxazepane-7-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(Tert-butoxy)carbonyl]-1,4-oxazepane-7-carboxylic acid involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine . The molecular targets and pathways involved include the interaction with nucleophiles and the formation of stable intermediates during chemical reactions .
Comparison with Similar Compounds
4-[(Tert-butoxy)carbonyl]-1,4-oxazepane-7-carboxylic acid can be compared with other similar compounds, such as:
4-[(Tert-butoxy)carbonyl]-1,4-oxazepane-2-carboxylic acid: Similar structure but different position of the carboxylic acid group.
tert-Butoxycarbonyl-protected amino acids: These compounds also use the Boc group for protection but differ in the amino acid backbone.
tert-Butoxycarbonyl-protected peptides: These compounds are used in peptide synthesis and share the Boc protecting group.
The uniqueness of this compound lies in its specific structure and the position of the carboxylic acid group, which provides distinct chemical properties and reactivity compared to other Boc-protected compounds.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-8(9(13)14)16-7-6-12/h8H,4-7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOIRPHMSVNBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(OCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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